Cas no 2090946-26-0 (2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid)

2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
- 2-(4-pyrazin-2-ylpyrazol-1-yl)propanoic acid
- 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
-
- Inchi: 1S/C10H10N4O2/c1-7(10(15)16)14-6-8(4-13-14)9-5-11-2-3-12-9/h2-7H,1H3,(H,15,16)
- InChI Key: SQRNZHOVHZFJLE-UHFFFAOYSA-N
- SMILES: OC(C(C)N1C=C(C2C=NC=CN=2)C=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 261
- Topological Polar Surface Area: 80.9
- XLogP3: -0.1
2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5775-1g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | P175016-500mg |
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F2198-5775-5g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | P175016-1g |
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F2198-5775-0.5g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-5775-0.25g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-5775-2.5g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-5775-10g |
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | P175016-100mg |
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid |
2090946-26-0 | 100mg |
$ 95.00 | 2022-06-02 |
2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid Related Literature
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
Recent Advances in the Study of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid (CAS: 2090946-26-0)
The compound 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid (CAS: 2090946-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazine and pyrazole moiety, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid to enhance its binding affinity for specific kinase targets. The researchers employed molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit promising inhibitory activity against JAK2 and EGFR kinases, which are implicated in various cancers. The study also reported improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a viable candidate for further preclinical development.
In another groundbreaking study, researchers investigated the anti-inflammatory potential of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid derivatives. The findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that these compounds effectively modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in macrophage cells. This suggests potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound's role in fragment-based drug design (FBDD) has been explored. A 2024 study in ACS Chemical Biology utilized 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid as a core scaffold to develop novel allosteric modulators for G protein-coupled receptors (GPCRs). The study highlighted the compound's versatility in forming hydrogen bonds and π-π interactions, which are critical for stabilizing receptor-ligand complexes.
Despite these advancements, challenges remain in optimizing the selectivity and toxicity profiles of derivatives based on 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid. Future research directions may include computational modeling to predict off-target effects and in vivo studies to validate therapeutic efficacy. Overall, the compound's unique chemical structure and biological activity position it as a promising candidate for next-generation drug development.
2090946-26-0 (2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid) Related Products
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 4770-00-7(3-cyano-4-nitroindole)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)




